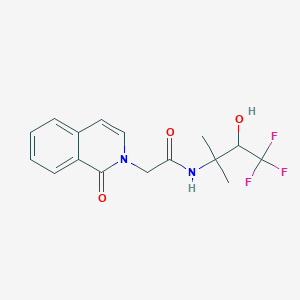
3,5-difluoro-N-(2-morpholin-4-ylpropyl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-difluoro-N-(2-morpholin-4-ylpropyl)pyridine-4-carboxamide is a synthetic organic compound characterized by the presence of fluorine atoms at the 3rd and 5th positions of the pyridine ring, a morpholine ring attached to a propyl chain, and a carboxamide group at the 4th position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-difluoro-N-(2-morpholin-4-ylpropyl)pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nucleophilic Substitution:
Amidation: The formation of the carboxamide group by reacting the pyridine derivative with an appropriate amine.
Morpholine Introduction: The attachment of the morpholine ring via alkylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-difluoro-N-(2-morpholin-4-ylpropyl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The fluorine atoms in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3,5-difluoro-N-(2-morpholin-4-ylpropyl)pyridine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Materials Science: It is explored for use in the development of advanced materials with specific properties, such as conductivity and stability.
Biological Research: The compound is used in studies to understand its interactions with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3,5-difluoro-N-(2-morpholin-4-ylpropyl)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and morpholine ring contribute to the compound’s binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
3,5-difluoropyridine-4-carboxamide: Lacks the morpholine ring and propyl chain, resulting in different biological activity.
N-(2-morpholin-4-ylpropyl)pyridine-4-carboxamide: Does not contain fluorine atoms, affecting its chemical reactivity and interactions.
3,5-difluoro-N-propylpyridine-4-carboxamide: Similar structure but without the morpholine ring, leading to variations in its applications and properties.
Uniqueness
3,5-difluoro-N-(2-morpholin-4-ylpropyl)pyridine-4-carboxamide is unique due to the combination of fluorine atoms, morpholine ring, and carboxamide group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3,5-difluoro-N-(2-morpholin-4-ylpropyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2N3O2/c1-9(18-2-4-20-5-3-18)6-17-13(19)12-10(14)7-16-8-11(12)15/h7-9H,2-6H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQHPODAAKEQJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(C=NC=C1F)F)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2S)-1-hydroxy-3-(1H-imidazol-5-yl)propan-2-yl]-1-(2-methylpropyl)indole-4-carboxamide](/img/structure/B7114198.png)
![6-[[(1S,2R)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]carbamoyl]pyridine-2-carboxylic acid](/img/structure/B7114202.png)
![1-[2-Chloro-5-(dimethylsulfamoyl)benzoyl]azetidine-3-carboxamide](/img/structure/B7114216.png)
![1-(4-fluorophenyl)-N-[(1-methyl-2,4-dioxopyrimidin-5-yl)methyl]cyclobutane-1-carboxamide](/img/structure/B7114219.png)
![Cyclopentyl-[4-[4-(oxan-4-yl)pyrimidin-2-yl]piperidin-1-yl]methanone](/img/structure/B7114221.png)
![[3-(5-bromopyrimidin-2-yl)azetidin-1-yl]-(4-chloro-1H-pyrrol-2-yl)methanone](/img/structure/B7114235.png)
![2-[2-(1H-imidazol-2-yl)-4-methoxypyrrolidine-1-carbonyl]-3-methyl-1,5,6,7-tetrahydroindol-4-one](/img/structure/B7114239.png)

![(1-Methylcyclobutyl)-[4-[4-(oxan-4-yl)pyrimidin-2-yl]piperidin-1-yl]methanone](/img/structure/B7114246.png)
![2-tert-butylsulfonyl-N-(furo[3,2-c]pyridin-2-ylmethyl)acetamide](/img/structure/B7114254.png)
![4-[2-[4-(5-Chloropyridin-2-yl)piperidin-1-yl]-2-oxoethyl]oxane-4-carbonitrile](/img/structure/B7114261.png)
![9-[2-(2,5-Dimethylphenoxy)acetyl]-4-hydroxy-2,9-diazaspiro[5.5]undecan-1-one](/img/structure/B7114262.png)
![4-hydroxy-9-(7-methyl-2,3-dihydro-1H-indene-4-carbonyl)-2,9-diazaspiro[5.5]undecan-1-one](/img/structure/B7114265.png)
![methyl 4-[(2-methylsulfanyl-6-oxo-1H-pyrimidine-5-carbonyl)amino]thiane-4-carboxylate](/img/structure/B7114282.png)
